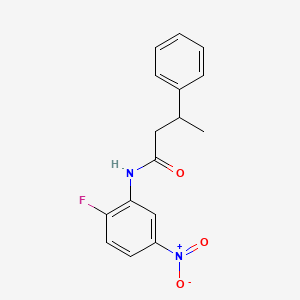![molecular formula C17H20BrNO3 B3982594 isopropyl 6-{[(4-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3982594.png)
isopropyl 6-{[(4-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate
Übersicht
Beschreibung
Isopropyl 6-{[(4-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate, also known as BRD-9424, is a small molecule inhibitor that has been developed for use in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
Isopropyl 6-{[(4-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate inhibits the activity of a protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 plays a critical role in the transcriptional regulation of various genes, including those involved in cell proliferation and survival. By inhibiting the activity of BRD4, this compound can disrupt the expression of these genes, leading to the inhibition of cell proliferation and induction of cell death.
Biochemical and Physiological Effects:
The inhibition of BRD4 by this compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound treatment has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory disorders. These effects suggest that this compound has potential as a therapeutic agent for the treatment of cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of isopropyl 6-{[(4-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate in lab experiments has several advantages and limitations. One advantage is its specificity for BRD4, which allows for the selective inhibition of this protein without affecting other cellular processes. This specificity makes this compound a valuable tool for studying the role of BRD4 in various cellular processes. However, one limitation is the cost and availability of the compound. The synthesis of this compound is complex and requires expertise in organic chemistry, which limits its availability and increases its cost.
Zukünftige Richtungen
For the study of isopropyl 6-{[(4-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate include the investigation of its therapeutic potential and the identification of new targets for BRD4 inhibition.
Wissenschaftliche Forschungsanwendungen
Isopropyl 6-{[(4-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of a specific protein, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of this protein has been linked to the development of certain diseases, including cancer and inflammatory disorders. Therefore, this compound has been investigated as a potential therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
propan-2-yl 6-[(4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11(2)22-17(21)15-6-4-3-5-14(15)16(20)19-13-9-7-12(18)8-10-13/h3-4,7-11,14-15H,5-6H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONRMDGLYVWQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3982518.png)
![N-[4-acetyl-5-methyl-5-(2-thienyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3982520.png)
![9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3982531.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B3982547.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B3982552.png)
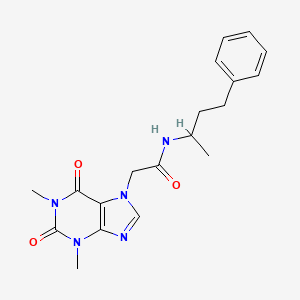
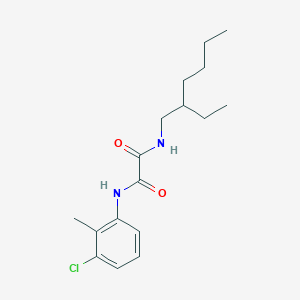
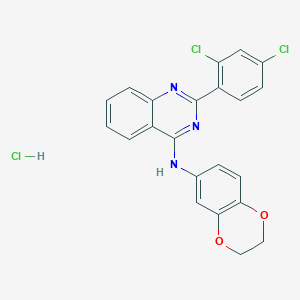
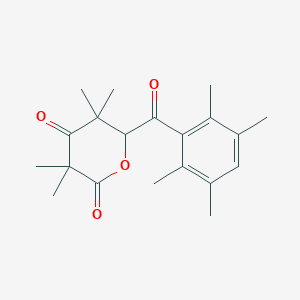

![3-(3-chlorophenyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B3982612.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3982620.png)
